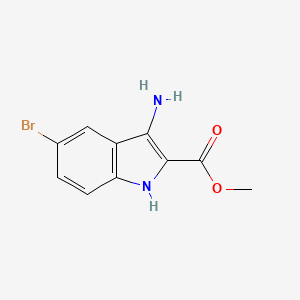
N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed on immune cells, including T cells and natural killer cells. CPI-444 has been shown to enhance anti-tumor immune responses by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.
Scientific Research Applications
Antitumor Activity
The compound has been investigated for its antitumor potential. Researchers have designed and synthesized trifluoromethyl-containing polysubstituted pyrimidine derivatives, including this compound, to seek more effective anti-tumor drugs . The antiproliferative activity of these derivatives was evaluated against four human tumor cell lines (PC-3, MGC-803, MCF-7, HGC-27). Notably, some of the compounds demonstrated moderate anti-proliferative activities, with selectivity for PC-3 cells. Further research and development are warranted, especially considering their potential integration in the hydrophobic pocket of ubiquitin-specific protease 7 (USP7).
Antineoplastic Properties
Compounds containing pyrimidine moieties have broad pharmacological activities. For instance, the antineoplastic drugs Rociletinib and Osimertinib (Fig. 1) are based on pyrimidine structures. The active fragment of 1,2,3-triazole, which is present in this compound, also contributes to its antitumor effects .
!Fig. 1: Design of polysubstituted pyrimidine derivatives containing 1,2,3-triazole structure<!-- Image URL placeholder -->
1,2,3-Triazole Moiety
The 1,2,3-triazole moiety within this compound has significant effects on antitumor activity. Previous studies have synthesized 1 H -1,2,3-triazole-nimesulide derivatives and evaluated their antiproliferative activity. For example, compound ( III) demonstrated IC 50 values against DU145 and A549 cells .
Trifluoromethyl Groups
The introduction of trifluoromethyl groups is a popular strategy to modulate the properties of bioactive molecules. Researchers have explored this approach to enhance the efficacy of antitumor drugs. Trifluoromethyl-containing compounds, including the one , offer promise in this regard .
Nitro-Oxadiazole Derivatives
Another related compound, N-cyclopentyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, has also been investigated. You might find it interesting to explore the antitumor properties of this derivative as well.
properties
IUPAC Name |
N-cyclopentyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-5-4-8-15(11-13)20-10-9-18-17(20)22-12-16(21)19-14-6-2-3-7-14/h4-5,8-11,14H,2-3,6-7,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFWCXBKUONJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)


![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)
![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)
![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)



![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)
![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)